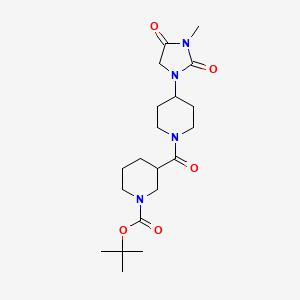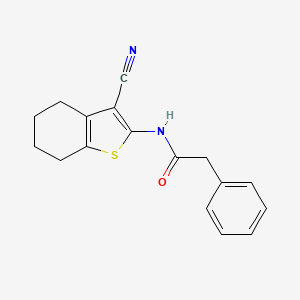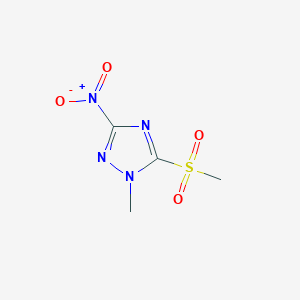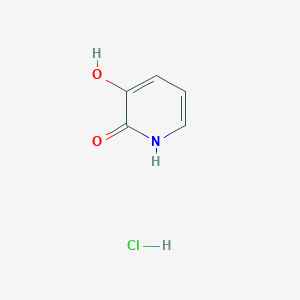![molecular formula C15H11ClO3 B2707232 3-[2-(4-Chlorophenoxy)phenyl]acrylic acid CAS No. 320423-53-8](/img/structure/B2707232.png)
3-[2-(4-Chlorophenoxy)phenyl]acrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-[2-(4-Chlorophenoxy)phenyl]acrylic acid” is a biochemical compound with the molecular formula C15H11ClO3 and a molecular weight of 274.70 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 15 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, and 3 oxygen atoms . The exact structure would be best determined using spectroscopic methods such as NMR or X-ray crystallography.Physical and Chemical Properties Analysis
The melting point of “this compound” is between 212 and 214 degrees Celsius . Other physical and chemical properties like boiling point, density, solubility, etc., are not available in the current resources.Applications De Recherche Scientifique
Optoelectronic Properties
Acrylic acid derivatives are crucial in the development of dyes for dye-sensitized solar cells (DSSC). A study on 2-cyano-3-[4-(diphenylamino)phenyl]acrylic acid, a compound with similar structural features, highlighted its significant optoelectronic properties, making it an important material for DSSC applications. The research focused on the compound's structural, optoelectronic, and thermodynamic properties, suggesting its potential as a nonlinear optical material due to favorable properties like dipole moment, polarizability, and hyperpolarizability (Fonkem et al., 2019).
Molecular Engineering for Solar Cells
Novel organic sensitizers, including those based on cyanoacrylic acid groups, have been engineered for solar cell applications. These sensitizers, when anchored onto TiO2 films, have shown unprecedented efficiency in converting incident photons to current, underlining the role of acrylic acid derivatives in enhancing solar cell performance (Kim et al., 2006).
Crystallographic Studies
(Z)-3-(3-Chlorophenyl)-2-phenyl acrylic acid, a compound closely related to the one , has been studied for its crystallographic properties. This research provides insights into how minor differences in molecular conformations can lead to diverse hydrogen-bond motifs, demonstrating the compound's potential in materials science and molecular engineering (Rajnikant et al., 2012).
Luminescence Properties
Acrylic acid derivatives are also explored for their luminescence properties when doped with terbium and other ligands. Such studies are fundamental in developing new materials for optoelectronic applications, including light-emitting diodes (LEDs) and lasers, showcasing the versatility of acrylic acid derivatives in material science (Flores et al., 2006).
Safety and Hazards
Propriétés
IUPAC Name |
(E)-3-[2-(4-chlorophenoxy)phenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO3/c16-12-6-8-13(9-7-12)19-14-4-2-1-3-11(14)5-10-15(17)18/h1-10H,(H,17,18)/b10-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXPGWTODSAWEEM-BJMVGYQFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)O)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)O)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-(2,5-dimethoxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2707153.png)




![[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-quinoxalin-6-ylmethanone](/img/structure/B2707166.png)
![(E)-methyl 4-(2-((5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate](/img/structure/B2707167.png)
![2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2707169.png)


